molecular formula C19H24N4OS B7543954 N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea

N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea

Cat. No.: B7543954
M. Wt: 356.5 g/mol
InChI Key: WUWBNEXEBNPVSL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea: is a complex organic compound characterized by its unique structure, which includes a urea moiety linked to a dimethylphenyl group and a thiazinan-pyridyl system

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-14-3-4-15(2)17(11-14)22-19(24)21-13-16-5-6-20-18(12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBNEXEBNPVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NCC2=CC(=NC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea typically involves multiple steps:

    Formation of the Thiazinan-Pyridyl Intermediate: This step involves the reaction of 2-(1,4-thiazinan-4-yl)pyridine with appropriate reagents under controlled conditions to form the intermediate.

    Coupling with Dimethylphenyl Isocyanate: The intermediate is then reacted with 2,5-dimethylphenyl isocyanate under specific conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, hydrogenated compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea: can be compared with other urea derivatives and compounds containing thiazinan-pyridyl systems.

    Examples: Similar compounds include N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}thiourea and N-(2,5-dimethylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}carbamate.

Uniqueness

    Structural Features: The unique combination of the dimethylphenyl group and the thiazinan-pyridyl system distinguishes this compound from others.

    Functional Properties:

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